molecular formula C20H24ClN5O B4666260 N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride

Cat. No. B4666260
M. Wt: 385.9 g/mol
InChI Key: FFPRXSLBIZVRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been used as a tool in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.

Mechanism of Action

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride acts as a selective agonist of the β3-adrenergic receptor. When it binds to the receptor, it activates a signaling pathway that leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates target proteins and leads to changes in cellular function.
Biochemical and Physiological Effects:
The activation of the β3-adrenergic receptor by N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride leads to several biochemical and physiological effects. In adipose tissue, it stimulates lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat. In skeletal muscle, it increases glucose uptake and oxidation. In the heart, it increases contractility and decreases heart rate.

Advantages and Limitations for Lab Experiments

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride has several advantages for lab experiments. It is a selective agonist of the β3-adrenergic receptor, which allows for the specific study of this receptor. It has a high affinity for the receptor, which allows for the use of low concentrations in experiments. However, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride also has some limitations. It is relatively expensive compared to other β3-adrenergic receptor agonists, and it has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the study of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride. One area of interest is the potential therapeutic use of β3-adrenergic receptor agonists in the treatment of obesity and metabolic disorders. Another area of interest is the development of more selective and potent β3-adrenergic receptor agonists. Finally, the study of the β3-adrenergic receptor and its signaling pathways may lead to a better understanding of the regulation of metabolism and energy balance.

Scientific Research Applications

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride has been used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. The β3-adrenergic receptor is expressed in adipose tissue, where it plays a role in regulating lipolysis and thermogenesis. N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride has been used to investigate the effects of β3-adrenergic receptor activation on these processes.

properties

IUPAC Name

N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O.ClH/c1-3-9-17(10-4-1)21-15-16-8-7-13-19(14-16)26-20-22-23-24-25(20)18-11-5-2-6-12-18;/h2,5-8,11-14,17,21H,1,3-4,9-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPRXSLBIZVRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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